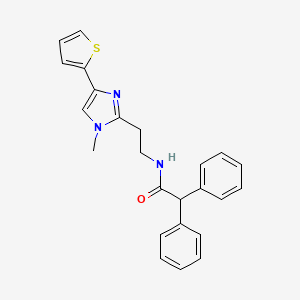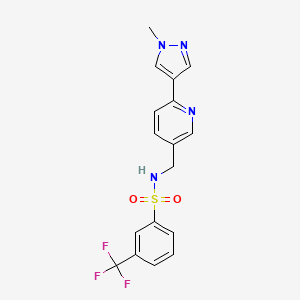
1,1-Bis(bromomethyl)-2,2-difluorocyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,1-Bis(bromomethyl)-2,2-difluorocyclopropane (DBDCFM) is a cyclopropane derivative that has become increasingly popular in scientific research due to its unique chemical properties. This compound is synthesized using a variety of methods and has been found to have a wide range of applications in both biochemical and physiological research. In
Scientific Research Applications
Coordination Chemistry and Metal Ion Complexes
1,3-bis(bromomethyl)-2-fluorobenzene reactions have been studied for their potential in creating fluorocryptands, which are important in coordination chemistry for their ability to complex with metal ions. These studies reveal significant shifts in NMR resonances upon coordination, indicating strong interactions between the fluorophane cryptands and metal ions, such as lithium and sodium ions. The crystal structures of these complexes provide insights into their coordination spheres and interactions, which are crucial for understanding their chemical behavior and potential applications in materials science and catalysis (Plenio, Hermann, & Diodone, 1997).
Organic Synthesis and Electrophilic Fluorination
Research on SelectfluorTM F-TEDA-BF4, a popular reagent for electrophilic fluorination, highlights its role as a strong oxidant and mediator in various organic transformations. Its applications extend beyond fluorination, facilitating diverse functionalizations like iodination, bromination, and chlorination. These capabilities make it a versatile tool in organic synthesis, enabling the creation of complex organic structures with potential applications in pharmaceuticals, agrochemicals, and material sciences (Stavber, 2011).
Liquid Crystalline Materials
Studies on long-chain 1-alkyl-3-methylimidazolium salts have shown their ability to form enantiomeric smectic liquid crystalline phases, influenced by the nature of the anion. These findings are important for the development of new materials with tailored properties for applications in displays, sensors, and other electronic devices (Bradley et al., 2002).
Metallochlorins and Dihydroporphyrins
Research on the regioselective bromination of tetraphenylporphyrin derivatives has opened pathways to dodecasubstituted dihydroporphyrins. These compounds have potential applications in photodynamic therapy, catalysis, and as components in electronic devices due to their unique electronic and photophysical properties (Shea & Jaquinod, 1998).
properties
IUPAC Name |
1,1-bis(bromomethyl)-2,2-difluorocyclopropane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Br2F2/c6-2-4(3-7)1-5(4,8)9/h1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTJDSLMBOKSQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)(CBr)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Bis(bromomethyl)-2,2-difluorocyclopropane | |
CAS RN |
2416243-57-5 |
Source


|
| Record name | 1,1-bis(bromomethyl)-2,2-difluorocyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acrylamide](/img/structure/B2580623.png)

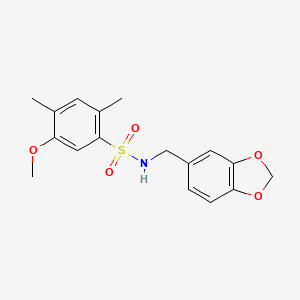
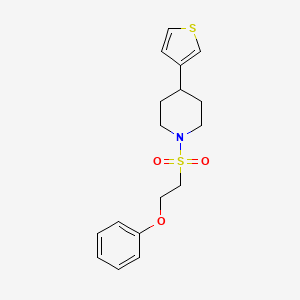
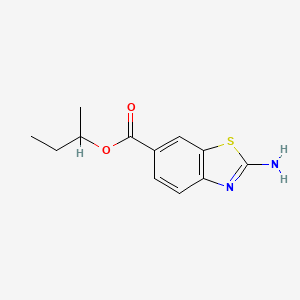
![3-{1-[(2-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid](/img/structure/B2580631.png)
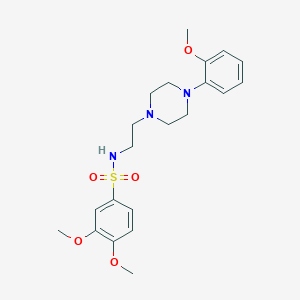
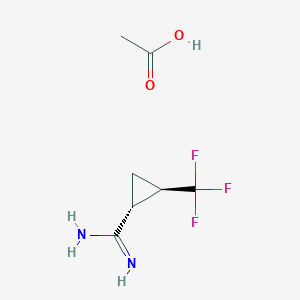

![2-[(3-bromo-5-chloro-2-ethoxyphenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2580640.png)
![1-(4-Chlorobenzyl)-3-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2580641.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/no-structure.png)
